

Established VEGFR-2 Inhibitors for Comparison

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Compound Focus: 4Sc-203

CAS No.: 895533-09-2

Cat. No.: S548016

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Although data on **4SC-203** is missing, the table below summarizes the potency (IC₅₀ values) and primary targets of several FDA-approved or well-characterized VEGFR-2 inhibitors, which are essential for any comparative guide [1].

Inhibitor	Reported VEGFR-2 IC ₅₀	Primary Targets
Rivoceranib (Apatinib)	16 nM [1]	VEGFR-2, c-KIT, c-SRC [1]
Axitinib	Information missing	VEGFR1-3 [1]
Cabozantinib	Information missing	MET, RET, AXL, VEGFR2, FLT3, c-KIT [1]
Lenvatinib	Information missing	VEGFR1-3, PDGFR α , FGFR, KIT, RET [1]
Sunitinib	Information missing	VEGFR1-3, PDGFR, c-KIT, FLT-3, CSF1R, RET [1]
Sorafenib	Information missing	RAF-1, VEGFR1-3, PDGFR- β , FLT-3, c-KIT [1]

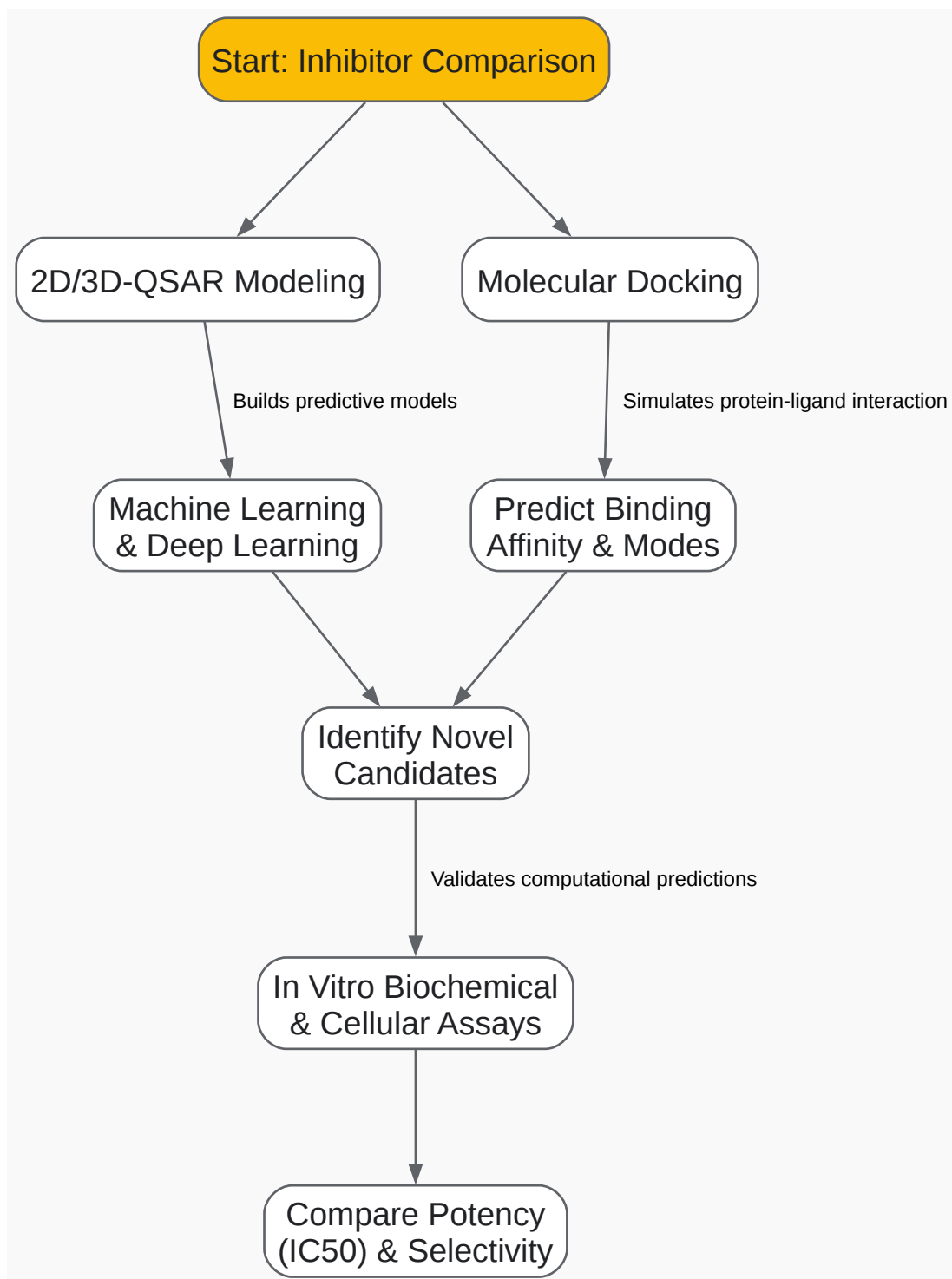
Reference Experimental Protocols

Since the specific protocol for **4SC-203** is not available, here are summaries of standard experimental methods used to generate VEGFR-2 potency data, which you can use as a benchmark.

- **Biochemical Kinase Activity Assay:** This method directly measures the inhibition of the VEGFR-2 kinase enzyme. It often uses a recombinant kinase domain (e.g., amino acids 805-1356) and a luminescent readout (like Kinase-Glo MAX) to quantify the remaining ATP after the kinase reaction. This is a primary method for determining IC50 values [2].
- **Cellular Phosphorylation Assay:** This assay evaluates a compound's ability to inhibit VEGFR-2 phosphorylation in a more physiologically relevant, intact cell environment. Cells that endogenously express VEGFR-2 (e.g., HUE cells) are stimulated with VEGF-A. The level of phosphorylated VEGFR-2 is then quantified using a Sandwich ELISA technique, providing an IC50 in a cellular context [3].
- **Inhibitor Screening ELISA:** This is a competition-based ELISA designed specifically for screening VEGFR2 inhibitors. It is used to identify compounds that disrupt the binding between VEGF-A and VEGFR2, which is a key mechanism for inhibitor action [4].
- **Surface Plasmon Resonance (SPR):** SPR (e.g., using a Biacore instrument) is used to study binding kinetics without the use of labels. It can measure the direct affinity (binding constant) of an inhibitor for the VEGFR-2 protein, providing data on association and dissociation rates [1].

Suggested Workflow for VEGFR-2 Inhibitor Analysis

For creating a comprehensive comparison guide, the following workflow, which integrates both computational and experimental approaches, is often employed in modern drug discovery [5] [6].



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How to Locate Specific Data on 4SC-203

To find the information you need, I suggest the following steps:

- **Search Scientific Databases:** Use specialized databases like **PubMed, Google Scholar, and SciFinder**. You can try search queries such as "**4SC-203**" AND "VEGFR2" or "**4SC-203** IC50".
- **Check Patent Documents:** Detailed experimental data is often disclosed in patent filings. Search the USPTO or Google Patents for patents related to **4SC-203**.
- **Consult Chemical Vendor Data:** If **4SC-203** is available for research, the supplier's website or product data sheet may contain biochemical assay data.

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References

1. Comparative biochemical kinase activity analysis identifies ... [pmc.ncbi.nlm.nih.gov]
2. VEGFR2 (KDR) Kinase Assay Kit [bpsbioscience.com]
3. VEGF-R2 Cellular Phosphorylation Assay Service [reactionbiology.com]
4. VEGFA [Biotinylated] : VEGFR2 Inhibitor Screening ELISA Kit [acrobiosystems.com]
5. QSAR analysis of VEGFR- 2 based on machine learning... inhibitors [bmcchem.biomedcentral.com]
6. Potential inhibitors of VEGFR1, VEGFR2, and VEGFR3 ... [nature.com]

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